molecular formula C21H27N3OS B1670133 Dechloro perphenazine CAS No. 3533-97-9

Dechloro perphenazine

Cat. No. B1670133
CAS RN: 3533-97-9
M. Wt: 369.5 g/mol
InChI Key: RAUZVPIJXZDXLS-UHFFFAOYSA-N
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Description

Dechloro perphenazine is a dechlorinated analogue of Perphenazine . It is a phenothiazine derivative with actions and uses similar to those of chlorpromazine . It is used to treat the symptoms of schizophrenia as well as nausea and vomiting .


Molecular Structure Analysis

Dechloro perphenazine has a molecular formula of C21H27N3OS . The average mass is 369.524 Da and the monoisotopic mass is 369.187469 Da . The structure of Dechloro perphenazine is similar to that of Perphenazine .


Physical And Chemical Properties Analysis

Dechloro perphenazine has a molecular formula of C21H27N3OS . The average mass is 369.524 Da and the monoisotopic mass is 369.187469 Da .

Scientific Research Applications

Comparative Efficacy in Schizophrenia Management

Perphenazine has been evaluated for its efficacy in treating schizophrenia in comparison to both first-generation and newer antipsychotic medications. Notably, the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study highlighted perphenazine as a viable option, demonstrating comparable effectiveness to several newer antipsychotic drugs without significant differences in overall effectiveness. This study underscores the relevance of perphenazine in the broader context of schizophrenia treatment strategies, emphasizing its continued value alongside newer medications (Swartz et al., 2008).

Pharmacokinetics of Depot Antipsychotics

Research on the pharmacokinetics of depot antipsychotics, including fluphenazine decanoate, provides insights into their long-term management of schizophrenia. These studies elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of depot formulations, contributing to a better understanding of their therapeutic profiles and optimizing patient care strategies (Jann et al., 1985).

Safety And Hazards

Perphenazine, a compound related to Dechloro perphenazine, is known to have side effects including tremors, uncontrollable shaking, the inability to sit still, and feeling restless . It is likely that Dechloro perphenazine has similar side effects.

properties

IUPAC Name

2-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUZVPIJXZDXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dechloro perphenazine

CAS RN

3533-97-9
Record name Dechloro perphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003533979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECHLORO PERPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725URK91YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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